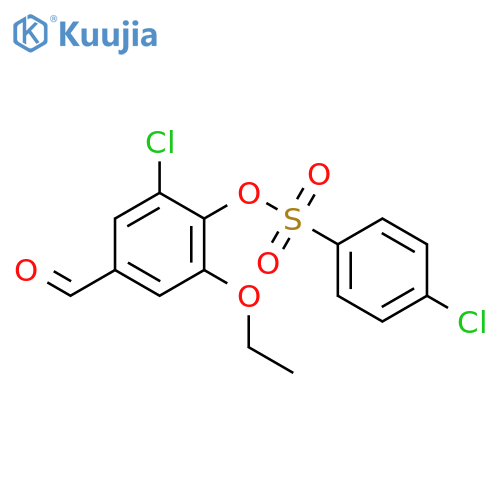

Cas no 431906-42-2 (2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate)

431906-42-2 structure

商品名:2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate

CAS番号:431906-42-2

MF:C15H12Cl2O5S

メガワット:375.223781585693

CID:5224506

2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate 化学的及び物理的性質

名前と識別子

-

- 2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate

-

- インチ: 1S/C15H12Cl2O5S/c1-2-21-14-8-10(9-18)7-13(17)15(14)22-23(19,20)12-5-3-11(16)4-6-12/h3-9H,2H2,1H3

- InChIKey: RVMGOFSIOQBQAY-UHFFFAOYSA-N

- ほほえんだ: C1(S(OC2=C(OCC)C=C(C=O)C=C2Cl)(=O)=O)=CC=C(Cl)C=C1

2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429839-500mg |

2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate |

431906-42-2 | 98% | 500mg |

¥5764.00 | 2024-05-13 |

2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

431906-42-2 (2-chloro-6-ethoxy-4-formylphenyl 4-chloro-1-benzenesulfonate) 関連製品

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量